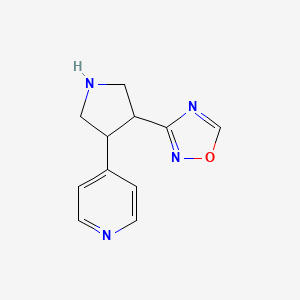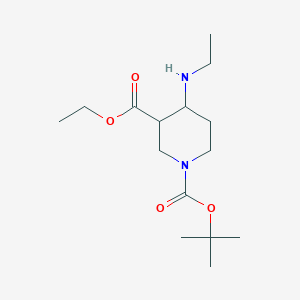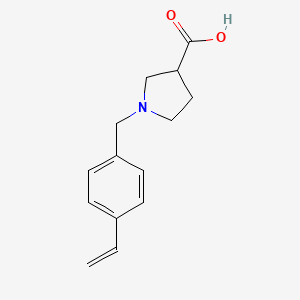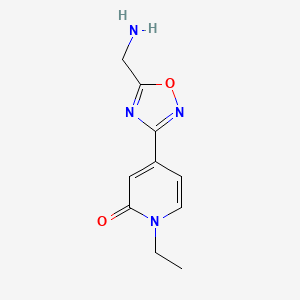![molecular formula C11H16N2O2 B1475820 2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion CAS No. 2098121-79-8](/img/structure/B1475820.png)
2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion
Übersicht
Beschreibung
The compound “2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” likely belongs to the class of pyrrolopyridine derivatives . Pyrrolopyridine derivatives have been studied for their potential activities against various types of tumors . They are known to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors .
Chemical Reactions Analysis
Pyrrolopyridine derivatives, such as “2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione”, are known to exhibit potent activities against FGFR1, 2, and 3 . They inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .Wissenschaftliche Forschungsanwendungen
Krebstherapie
Verbindungen, die dem 2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion ähnlich sind, sollen potente Aktivitäten gegen FGFR1, 2 und 3 aufweisen, die eine wesentliche Rolle bei verschiedenen Tumorarten spielen . Die gezielte Ansteuerung von FGFRs stellt eine attraktive Strategie für die Krebstherapie dar.
Antitumoraktivitäten
Eine Reihe von 1H-Pyrrolo[3,2-c]pyridin-Derivaten wurde als Inhibitoren des Colchicin-Bindungsortes konzipiert und zeigte in vitro moderate bis ausgezeichnete Antitumoraktivitäten gegen drei Krebszelllinien (HeLa, SGC-7901 und MCF-7) . Dies deutet darauf hin, dass verwandte Verbindungen auch auf ihr Antitumorpotenzial untersucht werden könnten.
Antileishmaniale Wirksamkeit
Eindeutig funktionalisierte Derivate, die dem fraglichen Stoff ähnlich sind, wurden synthetisiert und auf ihre antileishmaniale Wirksamkeit gegen viszerale Leishmaniose (VL) bewertet . Dies deutet auf eine mögliche Anwendung bei der Behandlung parasitärer Krankheiten hin.
Hematopoetische Progenitor-Kinase 1 (HPK1)-Inhibition
Derivate von 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-on wurden als Inhibitoren von HPK1 identifiziert, die zur Behandlung von abnormalem Zellwachstum, einschließlich Krebs, verwendet werden könnten .
Wirkmechanismus
Target of Action
The primary targets of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound disrupts this process, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione affects several biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the disruption of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Result of Action
The result of the action of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Biochemische Analyse
Biochemical Properties
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit hematopoietic progenitor kinase 1 (HPK1), which is involved in the regulation of immune responses and cancer cell growth . The interaction between 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and HPK1 is characterized by the binding of the compound to the kinase domain, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HPK1, leading to its inhibition and subsequent downregulation of downstream signaling pathways . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating the potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted via the liver and kidneys. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation in target tissues are essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, to exert its effects on gene expression and cellular metabolism.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-8-3-4-12-5-9(8)11(15)13(10)6-7-1-2-7/h7-9,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWXGFOILGDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3CCNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)


![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)
![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)


![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)

